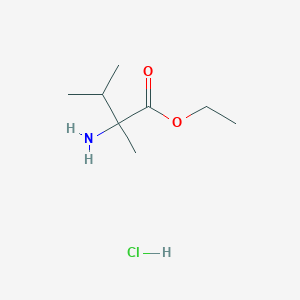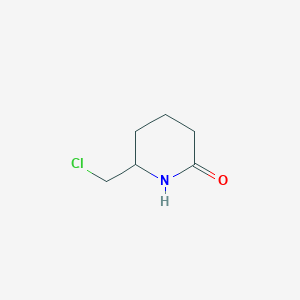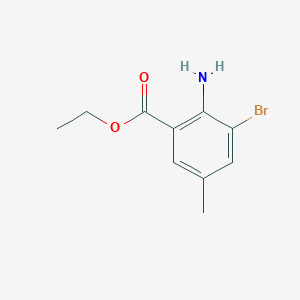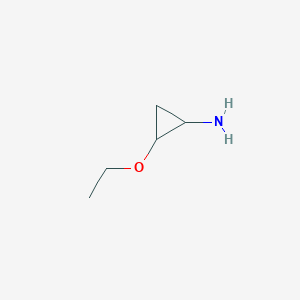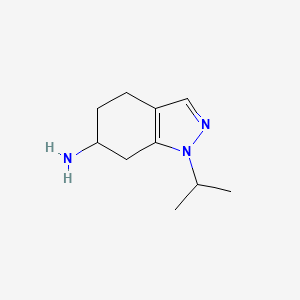![molecular formula C15H14N4 B1373682 [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1221723-97-2](/img/structure/B1373682.png)
[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, is described . Another synthesis method involves condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .Molecular Structure Analysis
The molecular structure of “1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde” is complex, with a pyrazole ring attached to a phenyl group and a pyridinyl group . The InChI code for this compound is 1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide and regioselective formation of 3,5-disubstituted 1,2-oxazoles was established . Another reaction involves the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones .Physical And Chemical Properties Analysis
The compound “1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde” is a solid at room temperature . It has a predicted melting point of 168.73°C , a predicted boiling point of 452.5°C at 760 mmHg , and a predicted density of 1.2 g/cm3 . Its refractive index is predicted to be n20D 1.65 .Applications De Recherche Scientifique
Antimicrobial Activity Derivatives of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine have been synthesized and evaluated for their antimicrobial properties. These compounds, specifically the ones containing a methoxy group, have shown high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, indicating their potential in the development of new antimicrobial agents (Kumar et al., 2012).
Photocytotoxicity and Cellular Imaging Certain iron(III) complexes involving derivatives of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine have been studied for their photocytotoxic properties and potential in cellular imaging. These complexes have shown significant photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species. Additionally, they have demonstrated the ability to be ingested in the nucleus of cells, thereby interacting with DNA and showcasing potential applications in targeted cancer therapies (Basu et al., 2014).
Anticancer Activity Some derivatives of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine have been designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines. Certain analogs have shown significant cytotoxicity, comparable or even superior to standard anticancer drugs, indicating the potential of these compounds as new anticancer agents (Alam et al., 2017).
Antiosteoclast Activity A new family of compounds involving the core structure of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine has been synthesized and shown to exhibit moderate to high antiosteoclast and osteoblast activity. This indicates their potential application in the treatment of diseases related to bone density and strength (Reddy et al., 2012).
Propriétés
IUPAC Name |
(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUPMHLVKJGOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)
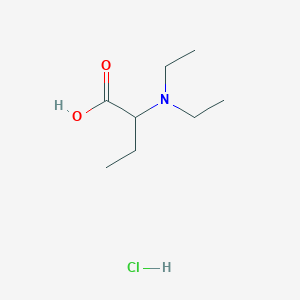
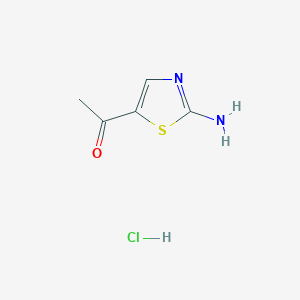
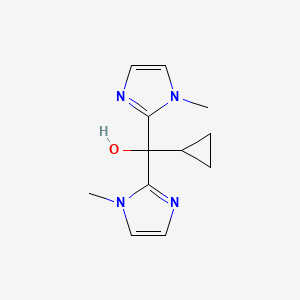
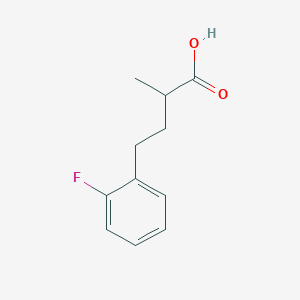
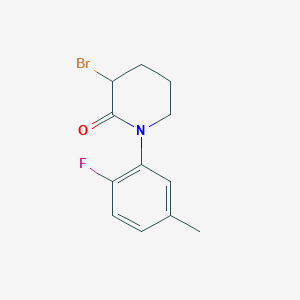
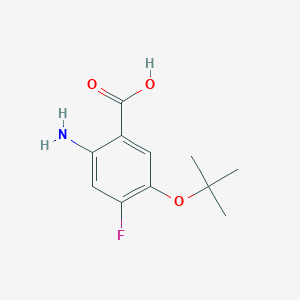
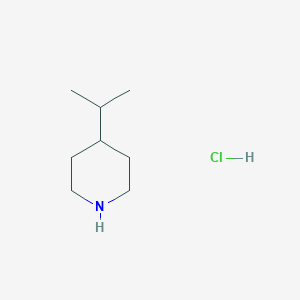
![tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate](/img/structure/B1373615.png)
